

Application Notes and Protocols for Quantitative Analysis of Enzyme Kinetics Using DDAO

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	DDAO	
Cat. No.:	B1674557	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one), commonly known as **DDAO**, is a versatile fluorophore with applications in the quantitative analysis of enzyme kinetics. **DDAO** itself serves as a fluorescent standard.[1][2][3] The core principle of its use in enzyme assays lies in the enzymatic conversion of a non-fluorescent **DDAO**-derivative into the highly fluorescent **DDAO** product. This conversion allows for the real-time monitoring of enzyme activity, making it a powerful tool for high-throughput screening and detailed kinetic studies.

DDAO-based substrates offer several advantages, including high water solubility, a low Michaelis constant (Km), and a high turnover rate, which are beneficial for sensitive and efficient enzyme analysis.[4] The fluorescent signal of **DDAO** is in the far-red spectrum (excitation ~645 nm, emission ~665 nm), which minimizes interference from autofluorescence often present in biological samples.[3][4]

These application notes provide detailed protocols for the use of **DDAO**-based substrates in the quantitative analysis of various enzymes, including β -galactosidase, alkaline phosphatase, and enzymes that produce hydrogen peroxide via coupled assays with horseradish peroxidase (HRP).

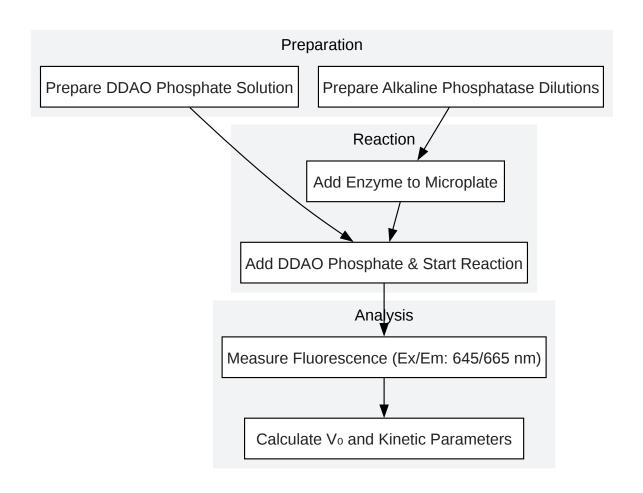
Assay for β-Galactosidase Activity using DDAOG



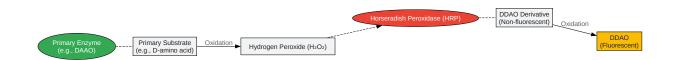
The substrate 9H-(1,3-dichloro-9,9-dimethylacridin-2-one-7-yl) β -D-galactopyranoside (**DDAO**G) is cleaved by β -galactosidase to produce the fluorescent **DDAO**.[5][6] The intensity of the fluorescent signal is directly proportional to the β -galactosidase activity and can be used for quantitative analysis.

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- To cite this document: BenchChem. [Application Notes and Protocols for Quantitative Analysis of Enzyme Kinetics Using DDAO]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674557#using-ddao-for-quantitative-analysis-of-enzyme-kinetics]

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